2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone
Overview
Description
2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone is a chemical compound that combines the properties of both benzophenone and silane groups. This compound is known for its ability to act as a UV absorber and is often used in various industrial applications to protect materials from UV degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone typically involves the reaction of 2-hydroxybenzophenone with 3-(triethoxysilyl)propyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The hydroxyl group on the benzophenone moiety can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts like acids or bases to promote siloxane bond formation.
Substitution: Various electrophiles can react with the hydroxyl group under suitable conditions.
Major Products Formed
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in polymer chemistry to protect materials from UV degradation.
Biology: Investigated for its potential use in biological systems as a protective agent against UV radiation.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Widely used in coatings, adhesives, and sealants to enhance UV resistance
Mechanism of Action
The primary mechanism of action of 2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone involves the absorption of UV radiation by the benzophenone moiety. This absorption prevents the UV radiation from reaching the underlying material, thereby protecting it from degradation. The silane group allows the compound to form strong bonds with various substrates, enhancing its stability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl isocyanate
Uniqueness
2-hydroxy-4-(3-triethoxysilylpropoxy)diphenylketone is unique due to its dual functionality as both a UV absorber and a silane coupling agent. This combination allows it to provide UV protection while also forming strong bonds with various substrates, making it highly effective in a wide range of applications .
Properties
IUPAC Name |
[2-hydroxy-4-(3-triethoxysilylpropoxy)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6Si/c1-4-26-29(27-5-2,28-6-3)16-10-15-25-19-13-14-20(21(23)17-19)22(24)18-11-8-7-9-12-18/h7-9,11-14,17,23H,4-6,10,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGWVKHKHWKOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218924 | |
Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79876-59-8 | |
Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79876-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079876598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-triethoxysilylpropoxy)-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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